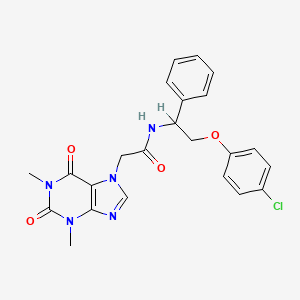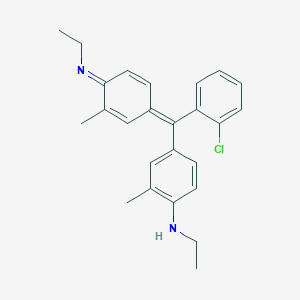
Unii-V29GP5EY5X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-V29GP5EY5X, also known as Basic Blue 5 Free Base, is a chemical compound with the molecular formula C25H27ClN2. It is a synthetic dye used in various applications, particularly in the textile and paper industries. This compound is known for its vibrant blue color and is used to impart color to different materials.
Preparation Methods
The synthesis of Unii-V29GP5EY5X involves several steps, including the condensation of aromatic amines with aldehydes or ketones, followed by cyclization and oxidation reactions. The industrial production of this compound typically involves the following steps:
Condensation Reaction: Aromatic amines are reacted with aldehydes or ketones under acidic or basic conditions to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of the dye.
Oxidation: The cyclized product is then oxidized to form the final dye compound.
Purification: The crude product is purified through recrystallization or chromatography to obtain the pure dye.
Chemical Reactions Analysis
Unii-V29GP5EY5X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can affect its color properties.
Reduction: Reduction reactions can lead to the formation of colorless or differently colored products.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents, leading to the formation of derivatives with different properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Unii-V29GP5EY5X has several scientific research applications, including:
Chemistry: It is used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used as a staining agent in biological research to visualize cells and tissues under a microscope.
Medicine: It is used in diagnostic assays and as a marker in medical imaging techniques.
Industry: The dye is used in the textile and paper industries to impart color to fabrics and paper products.
Mechanism of Action
The mechanism of action of Unii-V29GP5EY5X involves its interaction with various molecular targets, including proteins and nucleic acids. The compound binds to these targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. This binding can lead to changes in the structure and function of the target molecules, resulting in the desired staining or coloring effects.
Comparison with Similar Compounds
Unii-V29GP5EY5X can be compared with other similar compounds, such as Basic Blue 7 and Basic Blue 9. These compounds share similar structures and properties but differ in their specific applications and color properties. For example, Basic Blue 7 is used primarily in the textile industry, while Basic Blue 9 is used in the paper industry. The uniqueness of this compound lies in its specific color properties and its versatility in various applications.
Similar compounds include:
- Basic Blue 7
- Basic Blue 9
- Basic Violet 10
- Basic Green 4
Each of these compounds has unique properties that make them suitable for specific applications in different industries.
Properties
CAS No. |
25739-71-3 |
|---|---|
Molecular Formula |
C25H27ClN2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline |
InChI |
InChI=1S/C25H27ClN2/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20/h7-16,27H,5-6H2,1-4H3/b25-20+,28-24? |
InChI Key |
TVKGDNHBYVWSOH-SDABTDJHSA-N |
Isomeric SMILES |
CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=CC=CC=C3Cl)C |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


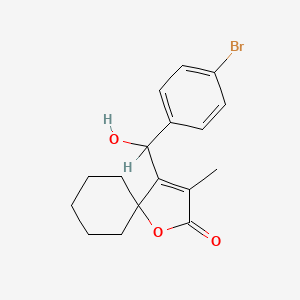

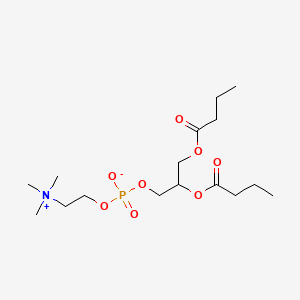
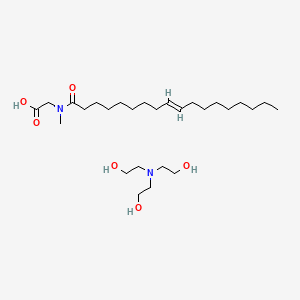
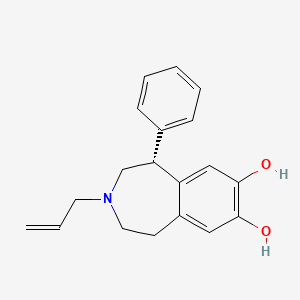
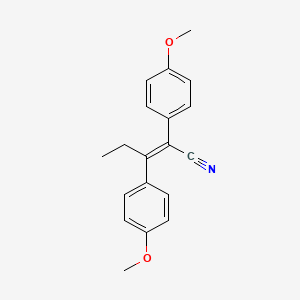
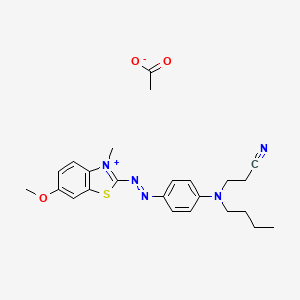

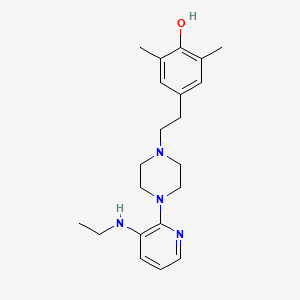
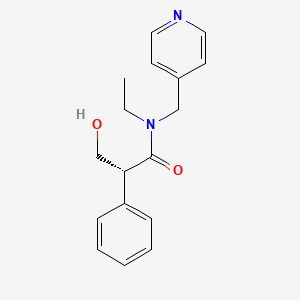
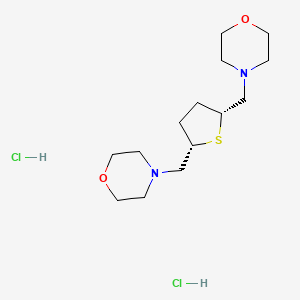
![Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B12775501.png)

